molecular formula C15H19IN4O7 B12741625 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone methiodide CAS No. 97619-17-5

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone methiodide

Cat. No.: B12741625
CAS No.: 97619-17-5
M. Wt: 494.24 g/mol
InChI Key: DOVSRTFYIQELKA-HAZZGOGXSA-N
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Description

2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-, methiodide is a complex organic compound It features a unique structure that includes an oxazolidinone ring, a morpholinomethyl group, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-, methiodide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Morpholinomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with morpholine and formaldehyde under controlled conditions.

    Attachment of the Nitrofuryl Group: The final step could involve the condensation of the intermediate with 5-nitro-2-furaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-, methiodide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methiodide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible applications in the development of new pharmaceuticals.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone Derivatives: Compounds with similar oxazolidinone rings but different substituents.

    Nitrofuran Compounds: Molecules containing the nitrofuran moiety with various functional groups.

    Morpholine Derivatives: Compounds featuring the morpholine ring with different attachments.

Uniqueness

What sets 2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-, methiodide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in specific applications where other compounds fall short.

Properties

CAS No.

97619-17-5

Molecular Formula

C15H19IN4O7

Molecular Weight

494.24 g/mol

IUPAC Name

iodomethane;5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H16N4O7.CH3I/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;1-2/h1-2,7,10H,3-6,8-9H2;1H3/b15-7+;

InChI Key

DOVSRTFYIQELKA-HAZZGOGXSA-N

Isomeric SMILES

CI.C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CI.C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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